N-(2-cyclohexyl-1-hydroxypropan-2-yl)-4-oxo-3-propan-2-ylphthalazine-1-carboxamide
Description
N-(2-cyclohexyl-1-hydroxypropan-2-yl)-4-oxo-3-propan-2-ylphthalazine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazine core, which is a bicyclic structure containing nitrogen atoms, and is functionalized with cyclohexyl, hydroxypropan-2-yl, and carboxamide groups.
Properties
IUPAC Name |
N-(2-cyclohexyl-1-hydroxypropan-2-yl)-4-oxo-3-propan-2-ylphthalazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3/c1-14(2)24-20(27)17-12-8-7-11-16(17)18(23-24)19(26)22-21(3,13-25)15-9-5-4-6-10-15/h7-8,11-12,14-15,25H,4-6,9-10,13H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHQDTPITBLTGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC(C)(CO)C3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclohexyl-1-hydroxypropan-2-yl)-4-oxo-3-propan-2-ylphthalazine-1-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the phthalazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with phthalic anhydride or its derivatives under acidic or basic conditions.
Functionalization: Introduction of the cyclohexyl and hydroxypropan-2-yl groups can be done through nucleophilic substitution or addition reactions, using reagents like cyclohexyl bromide and 2-hydroxypropyl bromide.
Carboxamide formation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the intermediate with an appropriate amine under dehydrating conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclohexyl-1-hydroxypropan-2-yl)-4-oxo-3-propan-2-ylphthalazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: The cyclohexyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent under mild to moderate conditions.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents like THF (Tetrahydrofuran) or ether.
Substitution: Alkyl or aryl halides in the presence of a base like NaH or K2CO3.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new alkyl or aryl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2-cyclohexyl-1-hydroxypropan-2-yl)-4-oxo-3-propan-2-ylphthalazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to active sites: Inhibiting or activating enzymes.
Modulating receptor activity: Acting as an agonist or antagonist.
Altering signaling pathways: Affecting cellular processes like apoptosis or proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyclohexyl-1-hydroxypropan-2-yl)-3-methyl-1,2-oxazole-5-carboxamide
- N-(2-cyclohexyl-1-hydroxypropan-2-yl)pyridine-2-carboxamide
- N-(2-cyclohexyl-1-hydroxypropan-2-yl)-2-(3,5-dimethylpyrazol-1-yl)acetamide
Uniqueness
N-(2-cyclohexyl-1-hydroxypropan-2-yl)-4-oxo-3-propan-2-ylphthalazine-1-carboxamide is unique due to its specific phthalazine core structure and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
